molecular formula C21H24N4O2S B2773786 (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1173362-31-6

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2773786
CAS No.: 1173362-31-6
M. Wt: 396.51
InChI Key: USFJIZOWEQFGGF-LFIBNONCSA-N
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Description

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a styrylsulfonyl piperazine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is often achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The styrylsulfonyl piperazine moiety is then introduced via a nucleophilic substitution reaction, where the piperazine ring is functionalized with a styrylsulfonyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis could be employed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medically, this compound is studied for its potential anti-cancer and anti-inflammatory properties. Its interactions with specific enzymes and receptors are of particular interest in the development of targeted therapies.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring and various functional groups, which may exhibit similar pharmacological activities.

    Styrylsulfonyl compounds: These compounds contain the styrylsulfonyl group and are studied for their potential biological activities.

Uniqueness

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with a styrylsulfonyl piperazine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-2-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-23-20-10-6-5-9-19(20)22-21(23)17-24-12-14-25(15-13-24)28(26,27)16-11-18-7-3-2-4-8-18/h2-11,16H,12-15,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJIZOWEQFGGF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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